Benzonitrile--1,4-xylene (1/1)
Description
Structure
2D Structure
Properties
CAS No. |
665005-76-5 |
|---|---|
Molecular Formula |
C15H15N |
Molecular Weight |
209.29 g/mol |
IUPAC Name |
benzonitrile;1,4-xylene |
InChI |
InChI=1S/C8H10.C7H5N/c1-7-3-5-8(2)6-4-7;8-6-7-4-2-1-3-5-7/h3-6H,1-2H3;1-5H |
InChI Key |
GSRXTJNGCSVHGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C.C1=CC=C(C=C1)C#N |
Origin of Product |
United States |
Synthetic Methodologies for Benzonitrile 1,4 Xylene 1/1 Co Crystal Formation
Rational Design Principles for Co-crystal Synthesis
The successful synthesis of the Benzonitrile--1,4-xylene (1/1) co-crystal is underpinned by the principles of rational design, which leverage an understanding of intermolecular interactions. nih.gov The formation of co-crystals is a competitive process where the interactions between the different component molecules (heteromeric interactions) must be more favorable than the interactions between identical molecules (homomeric interactions). core.ac.uk In the case of Benzonitrile--1,4-xylene (1/1), the primary driving forces for co-crystal formation are non-covalent interactions, such as hydrogen bonds and π-π stacking. core.ac.ukresearchgate.net
Knowledge-based approaches, including the analysis of the Cambridge Structural Database (CSD), can be employed to predict the likelihood of co-crystal formation based on the compatibility of supramolecular synthons. nih.gov Computational methods like the calculation of molecular electrostatic potential surfaces (MEPS) also aid in guiding the selection of co-formers and predicting the geometry of interaction. core.ac.uk The benzonitrile (B105546) molecule, with its electron-withdrawing nitrile group, and 1,4-xylene, with its electron-rich aromatic ring, present a complementary system for such interactions. k-state.edunih.gov
Solution-Phase Crystallization Techniques for Benzonitrile--1,4-Xylene (1/1)
Solution-phase crystallization is a widely used and effective method for the preparation of co-crystals, including Benzonitrile--1,4-xylene (1/1). ekb.egajpp.in This approach involves dissolving stoichiometric amounts of the co-formers, benzonitrile and 1,4-xylene, in a suitable solvent or a mixture of solvents. ekb.eg The solvent plays a crucial role by facilitating the molecular interactions and the formation of the necessary non-covalent bonds that define the co-crystal structure. ekb.eg The selection of an appropriate solvent is critical, as it can influence the intermolecular interactions and potentially lead to different crystalline forms. ajpp.in
Controlled Evaporation Methods
Controlled, or slow, evaporation is a straightforward and common technique for growing single crystals of co-crystals. unifr.ch In this method, a solution containing a 1:1 molar ratio of benzonitrile and 1,4-xylene is prepared in a suitable solvent. The solvent is then allowed to evaporate slowly and undisturbed. As the solvent volume decreases, the solution becomes supersaturated, leading to the nucleation and subsequent growth of the co-crystals. unifr.ch
While simple, the rate of evaporation is a key parameter. Rapid evaporation can sometimes be used for quick screening of potential co-crystal forms, as the faster crystallization kinetics can lead to the formation of metastable forms. researchgate.net However, for obtaining high-quality single crystals suitable for structural analysis, a slow evaporation rate is generally preferred. unifr.ch Placing the crystallization vessel in a temperature-controlled environment, such as a refrigerator, can help to slow down the evaporation process. unifr.ch
Slow Diffusion Techniques
Slow diffusion techniques are another effective method for the synthesis of high-quality co-crystals. These methods rely on the gradual mixing of the co-formers to achieve supersaturation. One common approach is the solvent layering technique. unifr.ch In this setup, a solution of one co-former (e.g., benzonitrile) in a specific solvent is carefully layered on top of a solution of the other co-former (1,4-xylene) in a different, often denser, solvent. The two solvents must be miscible to allow for slow diffusion at the interface, where the co-crystals will form. unifr.ch
Another variation is vapor diffusion, which is particularly useful when only small amounts of the compounds are available. unifr.ch A solution of the co-formers is placed in a small, open vial, which is then enclosed in a larger, sealed container with a more volatile solvent in which the co-crystal is less soluble (the anti-solvent). The vapor of the anti-solvent slowly diffuses into the co-former solution, reducing the solubility and inducing crystallization. unifr.ch
Anti-Solvent Crystallization Strategies for Co-crystal Preparation
Anti-solvent crystallization is a technique that induces precipitation by reducing the solubility of the solute in the solution. avantipublishers.comijprajournal.com For the Benzonitrile--1,4-xylene (1/1) system, this would involve dissolving both co-formers in a "good" solvent in which they are readily soluble. An "anti-solvent," a liquid in which the co-crystal has low solubility but is miscible with the "good" solvent, is then added in a controlled manner. mt.com This addition causes the solution to become supersaturated, leading to the crystallization of the co-crystal. avantipublishers.com
The rate of addition of the anti-solvent is a critical parameter that can influence the size and quality of the resulting crystals. ijprajournal.com This method is particularly advantageous for heat-sensitive substances as it can often be performed at or near room temperature. jpionline.org The choice of both the solvent and the anti-solvent is crucial for the success of this technique. avantipublishers.com For instance, xylene itself has been tested as an anti-solvent in the crystallization of other materials. researchgate.net
Considerations for Stoichiometric Control in Co-crystallization
Achieving the correct 1:1 stoichiometry in the Benzonitrile--1,4-xylene co-crystal is paramount. The existence of co-crystals with different stoichiometric ratios is a known phenomenon and can complicate the crystallization process. amazonaws.com Several factors can influence the stoichiometry of the final product.
The initial ratio of the co-formers in the solution is a primary consideration. While starting with a 1:1 molar ratio is the logical first step, it does not always guarantee a 1:1 co-crystal. researchgate.net The relative solubilities of the individual components and the co-crystal in the chosen solvent play a significant role. ugr.es The phase diagram of the benzonitrile/1,4-xylene system in a given solvent can provide valuable information on the concentration regions where the desired 1:1 co-crystal is the stable solid phase. amazonaws.com
The crystallization technique and conditions, such as temperature and the rate of achieving supersaturation, can also influence which stoichiometric form crystallizes. amazonaws.com In some systems, one stoichiometric form may be kinetically favored, while another is thermodynamically more stable. For example, rapid crystallization methods might yield a metastable form, which could have a different stoichiometry than the stable form obtained through slow crystallization. researchgate.net Therefore, careful control over the experimental parameters is essential to reproducibly obtain the desired Benzonitrile--1,4-xylene (1/1) co-crystal. amazonaws.com
| Parameter | Technique | Description | Key Considerations |
| Co-former Ratio | All | The initial molar ratio of benzonitrile to 1,4-xylene in the starting solution. | While typically 1:1, adjustments may be needed based on phase behavior. researchgate.net |
| Solvent Selection | All | The choice of solvent(s) to dissolve the co-formers. | The solvent affects solubility and intermolecular interactions. ajpp.in |
| Evaporation Rate | Controlled Evaporation | The speed at which the solvent is removed from the solution. | Slower rates generally produce higher quality crystals. unifr.ch |
| Diffusion Rate | Slow Diffusion | The rate of mixing of the co-former solutions or the anti-solvent vapor. | Controlled by factors like temperature and the properties of the solvents used. unifr.ch |
| Anti-Solvent Addition | Anti-Solvent Crystallization | The rate and method of adding the anti-solvent to the co-former solution. | Can influence crystal size and morphology. ijprajournal.com |
| Temperature | All | The temperature at which crystallization is carried out. | Affects solubility, evaporation/diffusion rates, and can determine the stable crystalline phase. amazonaws.com |
Intermolecular Interactions Governing the Benzonitrile 1,4 Xylene 1/1 Co Crystal Stability and Architecture
Characterization and Quantification of Non-Covalent Interactions
Analysis of Charge-Transfer Interactions
Charge-transfer (CT) interactions are a significant contributor to the formation of co-crystals involving electron-rich and electron-poor aromatic molecules. rsc.org In the Benzonitrile--1,4-xylene system, 1,4-xylene, with its two electron-donating methyl groups, acts as the electron donor. Conversely, benzonitrile (B105546), featuring an electron-withdrawing nitrile (-CN) group, functions as the electron acceptor. wikipedia.orgnih.gov This donor-acceptor relationship facilitates a weak transfer of electron density from the π-system of 1,4-xylene to the π-system of benzonitrile, creating an attractive electrostatic force that helps stabilize the co-crystal. researchgate.netresearchgate.net The formation of such CT complexes often results in distinct optical properties, such as new absorption bands in the UV-Vis spectrum. researchgate.net
Exploration of π-π Stacking Interactions
π-π stacking interactions are fundamental to the architecture of crystals containing aromatic rings. wikipedia.org These interactions arise from a combination of electrostatic and dispersion forces between the π-orbitals of adjacent aromatic systems. In the Benzonitrile--1,4-xylene co-crystal, the aromatic rings are expected to arrange in a stacked fashion. This stacking is typically not a perfectly eclipsed (sandwich) conformation, which would be electrostatically unfavorable. Instead, a parallel-displaced or T-shaped arrangement is more likely, to maximize attractive interactions between the electron-rich π-cloud of one molecule and the electropositive sigma-framework of the other. researchgate.net The distance between the centroids of the interacting rings is a key parameter, typically falling in the range of 3.3 to 3.8 Å. nih.gov
Investigation of CH/π Hydrogen Bonding
CH/π hydrogen bonds are a class of weak, non-conventional hydrogen bonds where a C-H bond acts as the hydrogen donor and a π-system serves as the acceptor. rsc.org In the context of the Benzonitrile--1,4-xylene co-crystal, several such interactions are possible:
The methyl C-H groups of 1,4-xylene can act as donors to the electron-rich π-face of the benzonitrile ring.
The aromatic C-H groups of benzonitrile can interact with the π-system of the more electron-rich 1,4-xylene ring.
These interactions, though individually weak with typical energies around 0.5 to 2.5 kcal/mol, are numerous and directional, contributing significantly to the specificity and stability of the crystal packing. rsc.org The geometry of these bonds is characterized by the distance between the hydrogen atom and the centroid of the π-ring. rsc.org
Contributions from van der Waals Forces
Table 1: Summary of Potential Non-Covalent Interactions in Benzonitrile--1,4-Xylene (1/1)
This table outlines the types of interactions expected to stabilize the co-crystal, with typical parameters derived from studies of similar molecular systems.
| Interaction Type | Donor | Acceptor | Typical Energy (kcal/mol) | Typical Distance (Å) |
| Charge-Transfer | 1,4-Xylene (π-system) | Benzonitrile (π-system) | 1 - 5 | N/A |
| π-π Stacking | Aromatic Ring (π) | Aromatic Ring (π) | 2 - 10 | 3.3 - 3.8 (inter-planar) |
| C-H/π Hydrogen Bond | 1,4-Xylene (Methyl C-H) | Benzonitrile (π-system) | 0.5 - 2.5 | 2.5 - 3.0 (H to π-centroid) |
| C-H/π Hydrogen Bond | Benzonitrile (Aromatic C-H) | 1,4-Xylene (π-system) | 0.5 - 2.5 | 2.5 - 3.0 (H to π-centroid) |
| van der Waals Forces | All atoms | All atoms | Variable | N/A |
Electrostatic Potential Complementarity in Supramolecular Assembly
The principle of electrostatic complementarity is a powerful tool for understanding and predicting how molecules will assemble in the solid state. core.ac.uk It posits that regions of positive electrostatic potential on one molecule will seek to align with regions of negative electrostatic potential on an adjacent molecule.
For the Benzonitrile--1,4-xylene system:
Benzonitrile possesses a region of high negative electrostatic potential localized on the nitrogen atom of the nitrile group due to its lone pair of electrons and high electronegativity. wikipedia.org The aromatic ring itself will have a varied potential surface.
1,4-Xylene has regions of slight positive electrostatic potential around the hydrogen atoms of its two methyl groups and a negative potential associated with its π-electron cloud above and below the ring.
In the co-crystal, a likely arrangement would involve the nitrogen atom of benzonitrile interacting favorably with the methyl C-H groups of 1,4-xylene. This electrostatic guidance, combined with the stacking and C-H/π interactions, creates a highly specific and stable packing motif, demonstrating the synergy between different non-covalent forces. nih.gov
Weak Intermolecular Interactions in Benzonitrile + Xylene Binary Mixtures
The study of binary liquid mixtures provides insight into the intermolecular forces present before crystallization occurs. arxiv.org Thermodynamic studies on mixtures of benzonitrile with aromatic hydrocarbons like toluene (B28343) (a close analogue of xylene) indicate that the interactions are primarily of a dispersive type. arxiv.org However, positive deviations in certain excess molar functions suggest that dipolar interactions also play a role.
In binary mixtures of styrene (B11656) (structurally similar to the components) with xylene isomers, including p-xylene (B151628), the measured thermodynamic properties suggest the presence of specific interactions. pku.edu.cn The strength of these interactions was found to follow the order p-xylene > o-xylene (B151617) > m-xylene (B151644), which can be attributed to the higher symmetry and more favorable packing ability of the para isomer. pku.edu.cn These observations in the liquid phase hint at the nature of the forces that drive the selective formation of the 1:1 co-crystal from solution or melt.
Crystallographic and Structural Characterization of Benzonitrile 1,4 Xylene 1/1 Co Crystals
Single-Crystal X-ray Diffraction Elucidation of Benzonitrile--1,4-Xylene (1/1) Co-crystal Structures
Single-crystal X-ray diffraction (SCXRD) is a cornerstone technique for the precise determination of molecular and crystal structures. In the case of the benzonitrile-1,4-xylene (1/1) co-crystal, SCXRD provides definitive evidence of its formation and reveals the specific spatial arrangement of the constituent molecules.
The co-crystal of benzonitrile (B105546) and 1,4-xylene in a 1:1 molar ratio has been synthesized and its structure determined. ucl.ac.uk The analysis of the diffraction data allows for the accurate measurement of bond lengths, bond angles, and torsion angles within both the benzonitrile and 1,4-xylene molecules, confirming their expected geometries. More importantly, it elucidates the intermolecular interactions that stabilize the co-crystal lattice.
Crystallographic Data for Benzonitrile--1,4-Xylene (1/1) Co-crystal:
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₅H₁₅N |
| Crystal System | To be determined by SCXRD |
| Space Group | To be determined by SCXRD |
| Unit Cell Dimensions | To be determined by SCXRD |
Note: Specific crystallographic data from experimental studies is required to populate this table.
Analysis of Crystal Packing Motifs and Supramolecular Synthon Formation
The stability and structure of the benzonitrile-1,4-xylene co-crystal are governed by a network of non-covalent interactions. The concept of supramolecular synthons, which are structural units within supermolecules formed by intermolecular interactions, is crucial for understanding the crystal packing. researchgate.net
The specific arrangement of these interactions leads to the formation of distinct packing motifs. These motifs can range from simple dimers to more extended one-dimensional chains, two-dimensional sheets, or three-dimensional networks. The identification of these recurring patterns is fundamental to crystal engineering, as it allows for the prediction and design of new crystalline materials with desired properties.
Influence of Molecular Conformation and Isomerism on Solid-State Architectures
The solid-state architecture of xylene-containing co-crystals is highly sensitive to the specific isomer of xylene used (ortho-, meta-, or para-xylene). The different substitution patterns of the methyl groups on the benzene (B151609) ring lead to variations in molecular shape, symmetry, and the distribution of potential interaction sites.
In the case of 1,4-xylene (p-xylene), its linear and centrosymmetric shape often leads to more ordered and predictable packing arrangements compared to its isomers. osti.govwikipedia.org This can influence the stoichiometry of the resulting co-crystal and the types of supramolecular synthons that are formed. The conformation of the benzonitrile molecule, while relatively rigid, can also adapt to the steric and electronic requirements of the co-former. The interplay between the shapes and electronic properties of both benzonitrile and 1,4-xylene dictates the final three-dimensional structure.
The study of co-crystals with different xylene isomers highlights the principle of molecular recognition in the solid state, where subtle changes in molecular structure can lead to significantly different crystal packing and properties.
Polymorphism and Pseudopolymorphism in Benzonitrile--1,4-Xylene Systems
Polymorphism, the ability of a substance to exist in more than one crystal structure, is a critical consideration in materials science. Pseudopolymorphism refers to solvates and hydrates, where solvent molecules are incorporated into the crystal lattice.
Desolvation-Induced Phase Transformations
While specific studies on desolvation-induced phase transformations in benzonitrile-1,4-xylene co-crystals are not widely reported, this phenomenon is a known aspect of solvated crystals. If the co-crystal were to be crystallized from a solvent that becomes incorporated into the lattice (forming a pseudopolymorph), the subsequent removal of this solvent, typically through heating, could lead to a phase transformation. This could result in a new, unsolvated polymorphic form of the co-crystal or potentially the segregation of the individual components.
Solvent-Induced Polymorphic Forms
The choice of solvent during crystallization can have a profound impact on the resulting crystal structure. frontiersin.org Different solvents can interact with the solute molecules in distinct ways, promoting the formation of different supramolecular synthons and, consequently, different polymorphs. This phenomenon, known as solvent-induced polymorphism, arises from the competition between solute-solute and solute-solvent interactions during the nucleation and growth of the crystal. frontiersin.org For the benzonitrile-1,4-xylene system, crystallization from a variety of solvents with different polarities and hydrogen bonding capabilities could potentially yield different polymorphic forms of the 1:1 co-crystal.
Structural Flexibility and Adaptability of Host Frameworks in Xylene Inclusion
In the context of porous materials like metal-organic frameworks (MOFs), the concept of structural flexibility is paramount for selective guest inclusion. While the benzonitrile-1,4-xylene co-crystal is a discrete molecular assembly rather than a porous framework, the principles of host-guest chemistry are still relevant.
The "host" lattice formed by the benzonitrile and 1,4-xylene molecules must be able to accommodate both components in a stable and ordered arrangement. The adaptability of the non-covalent interactions allows for a degree of "breathing" or adjustment in the packing to optimize the fit between the two molecules. This flexibility is crucial for the formation of the co-crystal itself. In broader systems designed for xylene separation, framework flexibility is a key feature that allows for selective adsorption of one isomer over others, often involving guest-induced structural transformations. osti.govnih.gov
Computational and Theoretical Approaches to Benzonitrile 1,4 Xylene 1/1 Systems
Quantum Chemical Calculations of Intermolecular Interactions and Energies
Quantum chemical calculations are fundamental to quantifying the non-covalent interactions that govern the formation and stability of the Benzonitrile--1,4-xylene complex. These methods, operating from first principles, can elucidate the nature and magnitude of the forces between the two molecules. The primary interactions expected in this system are π-π stacking, due to the aromatic rings, and C-H···π interactions, involving the methyl groups of 1,4-xylene and the aromatic ring of benzonitrile (B105546).
Ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory, particularly CCSD(T), are considered gold standards for accurately calculating intermolecular interaction energies. For instance, studies on analogous weak donor-acceptor complexes, such as tetracyanoethylene (B109619) (TCNE) with p-xylene (B151628), have utilized these high-level methods to estimate interaction energies. osti.gov For the TCNE-p-xylene complex, the CCSD(T) interaction energy was estimated to be -46.0 kJ mol⁻¹, with dispersion forces being the most significant attractive contribution. osti.gov A similar approach for the Benzonitrile--1,4-xylene system would involve calculating the energies of the individual optimized molecules and the 1:1 complex, with the interaction energy being the difference between the complex's energy and the sum of the energies of the isolated molecules, corrected for basis set superposition error (BSSE).
Theoretical calculations on related benzene (B151609) derivatives provide insight into how substituents affect molecular properties relevant to these interactions. nih.gov Quantum chemical calculations on benzonitrile itself have been used to develop and scale force fields, which requires accurate underlying quantum data on geometry and vibrational frequencies. massey.ac.nz
Table 1: Representative Intermolecular Interaction Energies in Analogous Aromatic Complexes
| Complex | Method | Interaction Energy (kJ/mol) | Primary Interaction Type |
|---|---|---|---|
| TCNE--p-Xylene | CCSD(T) | -46.0 | Dispersion, Electrostatics |
| TCNE--Benzene | CCSD(T) | -37.5 | Dispersion, Electrostatics |
This table presents data from analogous systems to illustrate the typical energies calculated with quantum chemical methods. Data sourced from reference osti.gov.
Density Functional Theory (DFT) Studies for Electronic Structure and Energetics
Density Functional Theory (DFT) offers a computationally efficient alternative to wave function-based methods for studying the electronic structure and energetics of molecular complexes. wisc.eduresearchgate.net DFT is particularly useful for optimizing the geometry of the Benzonitrile--1,4-xylene complex and analyzing its electronic properties, such as charge distribution and molecular orbitals.
Modern DFT functionals that include corrections for dispersion interactions (e.g., B3LYP-D3, M06-2X, ωB97X-D) are essential for accurately describing non-covalently bound systems. ub.eduresearchgate.net These methods can be used to model the geometry of the complex, predicting the parallel-displaced or T-shaped arrangement of the aromatic rings and the precise intermolecular distances. A DFT study on the sensing mechanism of a perovskite crystal for p-xylene demonstrated the utility of these calculations in determining adsorption energies and analyzing electron density changes upon interaction. acs.org
For the Benzonitrile--1,4-xylene system, DFT calculations would reveal the nature of charge transfer, if any, between the electron-rich p-xylene donor and the electron-deficient benzonitrile acceptor. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would show their localization and energy gap, which are crucial for understanding the complex's optical and electronic properties. High-level DFT calculations on the interaction of 1,5-diisocyanonaphthalene with benzene derivatives like p-xylene have shown that stronger π-π interactions lead to greater spectral shifts and that a significant amount of negative charge is transferred from the p-xylene to the electron-deficient ring. d-nb.info A similar charge transfer of approximately -0.078e was calculated for the p-xylene complex in that study. d-nb.info
Table 2: Calculated Properties for Benzonitrile and p-Xylene from DFT Studies
| Compound | Method/Basis Set | Calculated Property | Value |
|---|---|---|---|
| Benzonitrile | B3LYP/6-31++G** | Partition Coefficient (Log P) | 1.91 |
| 1,4-Xylene | B3LYP/6-31++G** | Partition Coefficient (Log P) | 2.77 |
This table includes data from DFT calculations on the individual components of the complex. Data sourced from references researchgate.netmdpi.comamazonaws.com.
Molecular Dynamics (MD) Simulations of Assembly and Dynamics
Molecular Dynamics (MD) simulations bridge the gap between static quantum chemical calculations and the dynamic behavior of molecular systems in condensed phases. acs.orgresearchgate.net By solving Newton's equations of motion, MD simulations can track the trajectories of atoms over time, providing insights into the self-assembly process, structural fluctuations, and thermodynamic properties of the Benzonitrile--1,4-xylene system in solution or in the solid state.
A key prerequisite for accurate MD simulations is a reliable force field (see Section 5.5). Once a force field is established, simulations can be run on a system containing many molecules of benzonitrile and 1,4-xylene. These simulations can predict how the individual molecules aggregate and form the 1:1 complex, revealing the preferred orientations and pathways of assembly. MD simulations of liquid benzonitrile have been used to understand local structure, such as the preference for antiparallel configurations driven by Coulombic interactions. acs.org Similarly, MD studies of liquid p-xylene have elucidated its thermodynamic and structural properties. acs.orgresearchgate.net
For a mixture of benzonitrile and p-xylene, MD simulations could be used to calculate key thermodynamic properties like the excess molar volume and radial distribution functions, which describe the probability of finding one molecule at a certain distance from another. acs.org These simulations would reveal the detailed microscopic structure of the liquid mixture, highlighting the extent and nature of the association between the two components.
Prediction of Co-crystallization Outcomes and Host-Guest Selectivity
Computational methods are increasingly used to predict the likelihood of co-crystal formation between two or more molecules before undertaking experimental work, thereby saving significant time and resources. d-nb.info For the Benzonitrile--1,4-xylene system, these methods can be used to assess whether a stable co-crystal is thermodynamically favorable compared to the crystals of the pure components.
Methods for co-crystal prediction range from knowledge-based approaches, such as analyzing hydrogen bond propensities and lattice energies, to more rigorous physics-based methods. The latter often involve generating a multitude of possible crystal packings and ranking them based on their calculated lattice energy. DFT calculations with periodic boundary conditions are frequently employed for this energy ranking, as they can accurately capture the subtle intermolecular interactions within the crystal. researchgate.net
These computational tools can also predict host-guest selectivity. For example, if benzonitrile were to be co-crystallized from a mixture of xylene isomers (ortho-, meta-, and para-xylene), simulations could predict which isomer would be preferentially incorporated into the crystal lattice. This selectivity is governed by the goodness of fit and the strength of the intermolecular interactions. Studies on the selective adsorption of xylene isomers in metal-organic frameworks (MOFs) have shown that p-xylene is often favored due to its linear shape, which allows for more efficient packing and stronger interactions within the host's channels. acs.org A similar principle would apply to co-crystallization with benzonitrile, where the shape and electronic complementarity between the host and guest molecules are paramount.
Force Field Development and Validation for Benzonitrile--1,4-Xylene Supramolecular Systems
A force field is a set of potential energy functions and associated parameters that describe the interactions between atoms in a molecular system. nih.gov The accuracy of any classical simulation, such as Molecular Dynamics, is critically dependent on the quality of the underlying force field. For the Benzonitrile--1,4-xylene system, a specialized force field is necessary to accurately model both the intramolecular (bonds, angles, dihedrals) and intermolecular (van der Waals, electrostatic) interactions.
The development of such a force field typically involves a multi-step process. Bonded parameters are often derived by fitting to high-level quantum chemical calculations of molecular geometries and vibrational spectra. Non-bonded parameters, which are crucial for describing the supramolecular assembly, are more challenging. Partial atomic charges are usually determined to reproduce the quantum mechanically calculated electrostatic potential around the molecules. Lennard-Jones parameters, which model van der Waals interactions, are often optimized to reproduce experimental data of the pure liquids, such as density and heat of vaporization, or derived from quantum calculations of intermolecular interaction energies. nih.govresearchgate.net
For the Benzonitrile--1,4-xylene system, parameters from existing well-validated force fields like the CHARMM General Force Field (CGenFF) or the General Amber Force Field (GAFF) could serve as a starting point. nih.gov However, for high accuracy, these parameters would need to be validated and possibly re-parameterized specifically for this system. Validation would involve running MD simulations and comparing the calculated properties (e.g., liquid densities, heats of mixing, crystal lattice parameters) against available experimental data. The development of a robust force field is a critical step that enables large-scale simulations to explore the thermodynamics and kinetics of the assembly of this supramolecular system.
Host Guest Recognition and Selectivity in Benzonitrile 1,4 Xylene 1/1 Systems
Principles of Molecular Recognition for Aromatic Guests
Molecular recognition is the specific binding between two or more molecules through non-covalent interactions. In the context of aromatic guests like 1,4-xylene, recognition by a host, such as one containing a benzonitrile (B105546) moiety, is a highly specific process resembling a "key-lock" mechanism. nih.gov This specificity arises from a combination of factors including shape complementarity, size matching, and favorable intermolecular forces between the host and the guest.
The primary forces driving the recognition of aromatic guests are non-covalent interactions. acs.orgacs.org These include:
π-π Stacking: Interactions between the electron-rich aromatic rings of the host and guest.
CH-π Interactions: The interaction between a C-H bond and a π-system, which is significant in the binding of substituted aromatics like xylene. acs.org
Electrostatic Interactions: Attraction or repulsion between permanent charges, dipoles, and quadrupoles. The partially negatively charged nitrogen atom in the nitrile group of benzonitrile and the partially positively charged hydrogen atoms on the xylene ring can lead to specific electrostatic steering. nih.govchemrxiv.org
Dispersion Forces (van der Waals): These are ubiquitous attractive forces that become significant when the host and guest have large, complementary surfaces.
The precise arrangement of these interactions dictates the binding affinity and selectivity. For a host to recognize a specific aromatic guest, its binding cavity or surface must be sterically and electronically complementary to the guest molecule. nih.govbenthamscience.com The study of supramolecular macrocycles has shown that a partially positively charged region on a host can precisely recognize guest molecules with a benzene (B151609) ring and a partially negatively charged terminal, such as the nitrile group in benzonitrile. nih.gov
Stoichiometric Considerations in Benzonitrile--1,4-Xylene (1/1) Complex Formation
Stoichiometry in host-guest chemistry refers to the ratio in which host and guest molecules combine to form a stable complex. The compound "Benzonitrile--1,4-xylene (1/1)" explicitly indicates a 1:1 stoichiometric ratio between the benzonitrile (host) and 1,4-xylene (guest) components. This 1:1 complex is a charge-transfer (CT) complex, where benzonitrile acts as the electron acceptor and the xylene isomer acts as the electron donor. sid.ir
While a 1:1 ratio is common, other stoichiometries can be observed depending on the specific host architecture and guest properties. For instance, studies on resorcinarene-based hemicarcerands have revealed that while they form equimolar (1:1) complexes with most guests, they can produce a 2:1 guest-to-host complex with benzonitrile. nih.gov Conversely, systems have been designed where a guest molecule containing two benzonitrile fragments at its terminals can bind with two host macrocycles, achieving a 1:2 guest-to-host ratio. nih.gov The determination of this ratio is critical and is often accomplished using techniques like the method of continuous variation (Job's plot) in spectroscopy. researchgate.netresearchgate.net
| Host System Component | Guest System Component | Observed Stoichiometry (Host:Guest) | Reference |
| Benzonitrile | 1,4-Xylene | 1:1 | sid.ir |
| Resorcinarene (B1253557) Hemicarcerand | Benzonitrile | 1:2 | nih.gov |
| F nih.govA1-[P(O)Ph]3 Macrocycle | 1,4-bis(4-cyanostyryl)benzene | 2:1 | nih.gov |
Selective Encapsulation and Guest Preference for Xylene Isomers
A key challenge and goal in molecular recognition is achieving selectivity for one molecule over other structurally similar ones. The separation of xylene isomers (ortho-, meta-, and para-xylene) is a significant industrial challenge due to their similar physical properties. Host-guest chemistry offers a promising solution.
Host molecules can exhibit a strong preference for a particular xylene isomer based on size and shape complementarity. acs.orgnih.gov For example, a resorcinarene-based hemicarcerand demonstrates clear selectivity by crystallizing to solely incarcerate p-xylene (B151628) from a 1:1 mixture of p-xylene and m-xylene (B151644). nih.gov This preference is attributed to how well the guest fits within the host's cavity. The linear shape of p-xylene often allows for more efficient packing and stronger interactions within a host's binding site compared to the bent shapes of o- and m-xylene. nih.govrsc.org
Studies using NMR to investigate the charge-transfer complexes between benzonitrile and all three xylene isomers show distinct differences in their interaction parameters, indicating a preference. sid.ir This selectivity is often the result of subtle differences in how the isomers' methyl groups interact with the host cavity, with one isomer achieving a more energetically favorable binding geometry than the others. nih.govacs.org
| Host System | Preferred Guest Isomer | Basis for Selectivity | Reference(s) |
| Resorcinarene Hemicarcerand | p-xylene | Selective crystallization and encapsulation from a mixture with m-xylene. | nih.gov |
| Metallo-cavitand | p-xylene | Preference observed in binding studies over o- and m-xylene. | nih.govnih.gov |
| Organic cavitand | o-xylene (B151617) | Shows preference for o-xylene and no affinity for p-xylene. | nih.govnih.gov |
| Pillar acs.orgarene | p-xylene | Adaptive cavities enable preferential adsorption in the solid state. | semanticscholar.orgresearchgate.net |
Tailoring Host Cavity Properties for Enhanced Guest Binding and Specificity
The properties of the host's binding cavity are paramount for effective guest recognition. Host molecules are not always rigid structures; many possess conformational flexibility, allowing them to adapt their cavity size and shape to best accommodate a guest. This "induced fit" mechanism can significantly enhance binding affinity and specificity.
A notable example is an adaptive resorcinarene hemicarcerand, which exhibits pronounced flexibility. nih.gov This host can adjust its internal dimensions to match the steric and electrostatic demands of its guest. For instance, it can expand its internal volume from 154 ų to 197 ų and align its internal surfaces to complement the guest's electrostatic potential. This adaptability allows for an extremely tight fit, leading to high packing coefficients (up to 91% for a 2:1 benzonitrile complex), which in turn enhances the stability and specificity of the host-guest complex. nih.gov By modifying the building blocks of a host, researchers can rationally design and tailor cavity properties to target specific guests with greater precision. semanticscholar.orgresearchgate.net
Thermodynamic and Kinetic Aspects of Host-Guest Complexation
The formation of a host-guest complex is an equilibrium process that can be described by both thermodynamic and kinetic parameters.
Thermodynamics governs the stability of the complex, quantified by the association constant (Kₐ) and the free energy of binding (ΔG). A larger Kₐ and a more negative ΔG indicate a more stable complex. The interaction between benzonitrile and xylene isomers to form weak molecular complexes is driven by forces such as charge transfer and dipole-induced dipole interactions. sid.ir NMR studies have been used to determine the equilibrium quotients (Q) for these complexes, which provide a measure of their relative stability in solution. sid.ir
Kinetics relates to the speed at which the complex forms (association rate, kₒₙ) and breaks apart (dissociation rate, kₒff). The ratio of these rates (kₒₙ/kₒff) is equal to the thermodynamic association constant (Kₐ). Even for a thermodynamically stable complex, the rates of guest entry (ingression) and exit (egression) can vary dramatically. These rates are influenced by the rigidity of the host, the size of its portal, and the strength of the host-guest interactions. nih.govnih.gov For a guest to enter a host's cavity, it must overcome an activation energy barrier. A snug fit can lead to a stable complex but may also result in slow association and dissociation kinetics.
| Donor (Guest) | Probe | Equilibrium Quotient (Q) on Molar Scale | Reference |
| o-Xylene | Ortho H of Benzonitrile | 0.054 | sid.ir |
| o-Xylene | Meta H of Benzonitrile | 0.046 | sid.ir |
| m-Xylene | Ortho H of Benzonitrile | 0.047 | sid.ir |
| m-Xylene | Meta H of Benzonitrile | 0.040 | sid.ir |
| p-Xylene | Ortho H of Benzonitrile | 0.063 | sid.ir |
| p-Xylene | Meta H of Benzonitrile | 0.057 | sid.ir |
Advanced Spectroscopic and Analytical Characterization of Benzonitrile 1,4 Xylene 1/1 Assemblies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Intermolecular Interaction Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the electronic environment of nuclei in a molecule. In the context of the Benzonitrile--1,4-xylene (1/1) complex, ¹H NMR spectroscopy is particularly insightful for studying the intermolecular interactions between the two components. The formation of the complex involves charge-transfer interactions, where the electron-rich 1,4-xylene acts as an electron donor and the electron-withdrawing benzonitrile (B105546) acts as an electron acceptor. researchgate.netnih.gov
This charge transfer perturbs the electron density around the protons of both molecules, leading to changes in their chemical shifts compared to the free, uncomplexed molecules. nih.gov Specifically, the protons of the 1,4-xylene will experience a downfield shift (to a higher ppm value) due to the decrease in electron density, while the protons of the benzonitrile will experience an upfield shift (to a lower ppm value) due to the increase in electron density. The magnitude of these shifts can provide information about the strength of the interaction and the geometry of the complex. researchgate.netnih.gov
By systematically varying the concentration of one component while keeping the other constant, the equilibrium quotient (Q) and the chemical shift of the pure complex (ΔAD) can be determined using methods such as the Scatchard-Foster-Fyfe or the modified Cresswel-Allred method. researchgate.netnih.gov These parameters are crucial for quantifying the stability of the complex in solution.
Table 1: Representative ¹H NMR Chemical Shift Data for Benzonitrile--1,4-Xylene (1/1) Complex Formation in CCl₄
| Compound | Proton | Chemical Shift (δ, ppm) - Free | Chemical Shift (δ, ppm) - Complexed (Illustrative) | Change in Chemical Shift (Δδ, ppm) |
| Benzonitrile | Ortho-H | 7.66 | 7.60 | -0.06 |
| Meta-H | 7.48 | 7.43 | -0.05 | |
| Para-H | 7.56 | 7.51 | -0.05 | |
| 1,4-Xylene | Aromatic-H | 7.05 | 7.15 | +0.10 |
| Methyl-H | 2.34 | 2.40 | +0.06 |
Note: The "Complexed (Illustrative)" values are hypothetical, based on expected charge-transfer effects, to demonstrate the principle. Actual values would be determined experimentally.
Vibrational Spectroscopy (FTIR, Raman) for Hydrogen Bonding and Structural Insights
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, provides detailed information about the bonding and structure of the Benzonitrile--1,4-xylene (1/1) assembly. These methods are particularly sensitive to changes in bond strengths and molecular symmetry upon complex formation.
The most significant vibrational probe in benzonitrile is the nitrile (C≡N) stretching mode, which appears as a strong, sharp band in the infrared spectrum. wikipedia.orgresearchgate.netresearchgate.net The frequency of this band is highly sensitive to the local environment. researchgate.net In the Benzonitrile--1,4-xylene complex, weak hydrogen bonds of the C-H···N type can form between the methyl protons of 1,4-xylene and the nitrogen atom of the nitrile group. These interactions would typically cause a slight redshift (a decrease in wavenumber) of the C≡N stretching frequency. researchgate.net
Raman spectroscopy, which is complementary to FTIR, is particularly useful for observing vibrations that result in a change in polarizability. The symmetric vibrations of the aromatic rings in both benzonitrile and 1,4-xylene are often strong in the Raman spectrum. nist.gov Changes in the positions and intensities of these bands upon complexation can provide insights into the π-π stacking interactions between the aromatic rings of the two molecules.
Table 2: Key Vibrational Frequencies (cm⁻¹) for Benzonitrile, 1,4-Xylene, and the (1/1) Complex
| Vibrational Mode | Benzonitrile (Free) | 1,4-Xylene (Free) | Benzonitrile--1,4-Xylene (1/1) Complex (Expected) |
| C≡N Stretch | ~2229 | - | ~2225 (Redshifted) |
| Aromatic C-H Stretch | ~3070 | ~3020 | Shifts and broadening of bands |
| Ring Breathing Mode | ~1000 | ~830 | Perturbations in frequency and intensity |
| Methyl C-H Bending | - | ~1380 | Minor shifts due to weak C-H···N interactions |
Note: The "Complex (Expected)" values are based on established principles of intermolecular interactions and may vary in actual experimental measurements.
Thermal Analysis Techniques (e.g., TGA, DSC) for Phase Transitions and Co-crystal Stability
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for characterizing the phase behavior and thermal stability of the Benzonitrile--1,4-xylene (1/1) co-crystal.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram of the Benzonitrile--1,4-xylene (1/1) co-crystal would be expected to show a single, sharp endothermic peak corresponding to its melting point. This melting point would ideally be different from the melting points of the individual components, benzonitrile (a liquid at room temperature) and 1,4-xylene (melts at 13.2 °C). The presence of a single melting peak is a strong indicator of the formation of a new, homogeneous crystalline phase. researchgate.netnih.gov The shape and enthalpy of the melting endotherm provide information about the crystallinity and stability of the co-crystal.
Thermogravimetric Analysis (TGA) monitors the change in mass of a sample as a function of temperature. For the Benzonitrile--1,4-xylene (1/1) complex, a TGA curve would show the temperature at which the complex begins to decompose or volatilize. If the complex dissociates into its components upon heating, the TGA curve might show a multi-step weight loss corresponding to the sequential volatilization of benzonitrile and 1,4-xylene. The temperatures at which these weight losses occur can be compared to the boiling points of the pure components to understand the thermal stability of the co-crystal.
Table 3: Illustrative Thermal Analysis Data for Benzonitrile--1,4-Xylene (1/1) Co-crystal
| Analysis | Parameter | Illustrative Value | Interpretation |
| DSC | Melting Point (Tₘ) | 5.5 °C | A distinct melting point different from the individual components, indicating co-crystal formation. |
| Enthalpy of Fusion (ΔHբ) | 25 kJ/mol | Provides information on the lattice energy of the co-crystal. | |
| TGA | Onset of Decomposition | ~120 °C | Indicates the temperature at which the co-crystal begins to lose mass. |
| Weight Loss Steps | Two-step loss | Suggests dissociation followed by volatilization of individual components. |
Mass Spectrometry Techniques for Stoichiometry Verification and Complex Characterization
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For the Benzonitrile--1,4-xylene (1/1) assembly, MS can be used to verify the 1:1 stoichiometry of the complex and to study its fragmentation patterns.
Using a soft ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI), it would be possible to observe the molecular ions of the individual components. The mass spectrum would be expected to show a peak corresponding to the molecular ion of benzonitrile ([C₇H₅N]⁺) at a mass-to-charge ratio (m/z) of 103.12 and a peak for the molecular ion of 1,4-xylene ([C₈H₁₀]⁺) at an m/z of 106.17. The relative intensities of these peaks, under carefully controlled experimental conditions, can provide evidence for the 1:1 molar ratio of the components in the complex.
Electron Ionization (EI) mass spectrometry, a harder ionization technique, would lead to extensive fragmentation of the individual molecules. The fragmentation pattern of benzonitrile would show characteristic losses, while 1,4-xylene would fragment to produce the tropylium (B1234903) ion (m/z 91) as a major peak. Analyzing the combined fragmentation pattern can confirm the presence of both components within the sample.
Table 4: Expected Key Mass Spectrometry Peaks for Benzonitrile and 1,4-Xylene
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Benzonitrile | C₇H₅N | 103.12 | 103 | 76 |
| 1,4-Xylene | C₈H₁₀ | 106.17 | 106 | 91 (Tropylium ion), 105 (M-1) |
Application of Crystalline Sponge Method for Structural Elucidation
The Crystalline Sponge Method is a cutting-edge technique in X-ray crystallography that allows for the structural determination of molecules that are difficult to crystallize on their own. This method is particularly well-suited for analyzing the Benzonitrile--1,4-xylene (1/1) assembly, especially if single crystals of the complex are challenging to grow.
The method involves soaking a pre-formed, porous crystalline host, often a metal-organic framework (MOF), in a solution containing the guest molecules (in this case, a mixture of benzonitrile and 1,4-xylene). The guest molecules diffuse into the pores of the "crystalline sponge" and are held in an ordered arrangement through non-covalent interactions with the host framework. The entire host-guest system can then be analyzed by single-crystal X-ray diffraction.
The resulting diffraction data allows for the precise determination of the three-dimensional structure of the trapped Benzonitrile--1,4-xylene (1/1) assembly. This would provide unambiguous information on:
The relative orientation of the benzonitrile and 1,4-xylene molecules.
The nature and geometry of the intermolecular interactions, such as π-π stacking and C-H···N hydrogen bonds.
The precise bond lengths and angles within the complexed molecules.
This technique circumvents the need to grow large, high-quality single crystals of the target complex itself, which can often be a bottleneck in structural characterization.
Emerging Research and Potential Applications in Supramolecular Materials Science
Design and Synthesis of Functional Supramolecular Materials Based on Benzonitrile (B105546) and 1,4-Xylene Architectures
The design of functional supramolecular materials hinges on the precise control of non-covalent interactions to guide the self-assembly of molecular components into ordered structures. The benzonitrile and 1,4-xylene system is a model for this approach, relying on a combination of dipole-dipole interactions and π-π stacking. Benzonitrile, with its electron-withdrawing cyanide group, possesses a significant dipole moment, making it an excellent partner for interactions with the electron-rich aromatic ring of 1,4-xylene. rsc.orgwikipedia.org
The synthesis of these materials typically involves co-crystallization from a solution containing both components. nih.gov The resulting solid-state structure is a co-crystal where the molecules arrange in a highly ordered, repeating pattern. nih.gov In the case of Benzonitrile--1,4-xylene (1/1), the components would likely form alternating stacks, maximizing the favorable electrostatic and π-π interactions. nih.gov
The principles guiding the design of these materials include:
Molecular Complementarity: The shape and electronic properties of benzonitrile and 1,4-xylene are complementary, promoting a well-defined 1:1 host-guest relationship. nih.govrsc.org
Hierarchical Assembly: The initial formation of the 1:1 complex can serve as a building block for larger, more complex supramolecular structures. cmu.edunih.gov
Functional Group Integration: By chemically modifying either the benzonitrile or 1,4-xylene scaffold, specific functionalities (e.g., photoresponsive units, additional binding sites) can be introduced to create advanced materials.
Research in this area focuses on moving beyond simple co-crystals to create robust frameworks, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), where benzonitrile or xylene moieties are incorporated into the larger structure to create specifically designed cavities or channels. nih.gov
Applications in Selective Separation Technologies
The separation of xylene isomers is a significant challenge in the petrochemical industry due to their nearly identical boiling points and molecular sizes. nih.govportalabpg.org.brresearchgate.net Supramolecular materials offer a promising, energy-efficient alternative to traditional distillation and crystallization methods through adsorptive separation. rsc.orgacs.org
| Isomer | Boiling Point (°C) | Melting Point (°C) | Kinetic Diameter (Å) |
| o-Xylene (B151617) | 144.4 | -25.2 | 5.8 |
| m-Xylene (B151644) | 139.1 | -47.9 | 5.8 |
| p-Xylene (B151628) | 138.4 | 13.3 | 5.2 |
| Ethylbenzene | 136.2 | -95.0 | 5.85 |
This table presents the physical properties of C8 aromatic isomers, highlighting the difficulty in their separation. Data sourced from various chemical property databases. wikipedia.orgwikipedia.orgnist.gov
Effective separation relies on molecular recognition, where a host material selectively binds to one type of guest molecule over others. nih.gov In the context of xylene isomers, the linear shape of p-xylene makes it a primary target for separation from its bent isomers, m-xylene and o-xylene. researchgate.net
Supramolecular hosts can be engineered with cavities or channels that are perfectly sized and shaped to accommodate p-xylene. The interaction between a host and guest is governed by a combination of factors:
Size and Shape Selectivity: Porous materials can act as "molecular sieves," where only the isomer with the appropriate dimensions can enter the pores. portalabpg.org.brresearchgate.net
Host-Guest Interactions: Specific non-covalent interactions, such as C–H···π and π-π stacking, can lead to preferential binding of one isomer. nih.govresearchgate.net
A host system utilizing benzonitrile-xylene interactions could be highly effective. The benzonitrile component can offer strong dipole interactions and act as a hydrogen bond acceptor, while the xylene component provides a complementary aromatic surface for π-stacking. Supramolecular macrocycles containing benzonitrile fragments have already demonstrated the ability to precisely recognize and bind specific guest molecules. nih.gov This principle could be extended to frameworks that preferentially bind p-xylene due to a superior geometric and electronic match compared to the other isomers.
The development of new adsorbent materials is crucial for advancing separation technologies. Materials that can selectively adsorb p-xylene from a mixture are of particular industrial importance for the production of polyethylene (B3416737) terephthalate (B1205515) (PET). wikipedia.org
Adsorbents based on the benzonitrile--1,4-xylene interaction could be realized in several forms:
Nonporous Adaptive Crystals: These are materials that are initially nonporous but can rearrange their structure to selectively incorporate guest molecules. rsc.org A crystalline material made from benzonitrile and a complementary molecule could potentially adapt its lattice to specifically bind p-xylene.
Metal-Organic Frameworks (MOFs): MOFs are highly porous materials constructed from metal ions linked by organic molecules. By using ligands that incorporate benzonitrile or xylene-like structures, it is possible to create MOFs with pores decorated with specific chemical functionalities that show high selectivity for a particular xylene isomer. nih.gov
Hydrogen-Bonded Organic Frameworks (HOFs): These materials are built entirely from organic molecules linked by hydrogen bonds. A flexible HOF could utilize the specific interactions of benzonitrile and xylene moieties to create adaptive pores for selective adsorption. acs.org
For example, zeolites are currently used in industrial processes like the UOP Parex process for p-xylene separation, but new materials like MOFs and adaptive crystals show promise for higher selectivity and efficiency. wikipedia.orgresearchgate.net
Exploration of Benzonitrile--1,4-Xylene (1/1) as Templating Agents in Materials Synthesis
In materials synthesis, a templating agent is a molecule or ion that directs the structure of the material being formed around it. frontiersin.orgumn.edu After the material is synthesized, the template is removed, leaving behind pores or cavities with a specific size and shape. mdpi.comnih.gov
Small organic molecules, including aromatics like benzene (B151609), toluene (B28343), and xylene, have been used as templating agents in the synthesis of microporous materials. umn.edu The Benzonitrile--1,4-xylene (1/1) complex has the potential to act as a "supramolecular template." Instead of a single molecule, the pre-formed 1:1 complex would direct the formation of a porous network.
The process would generally involve:
Combining the precursors of the desired porous material (e.g., silica, zeolite, or MOF precursors) in a solution.
Introducing the Benzonitrile--1,4-xylene (1/1) complex into the solution to act as the template.
Allowing the material to form around the supramolecular template.
Removing the template, typically through solvent washing or gentle heating, to open up the porous structure.
Using a supramolecular template like the benzonitrile-xylene complex could allow for the creation of more complex and functionally specific pore geometries than what is achievable with simple, single-molecule templates. The shape and electronic nature of the complex would be imprinted onto the final material, potentially creating pores with dual binding sites corresponding to the benzonitrile and 1,4-xylene portions of the template. frontiersin.orgnih.gov
Future Prospects in Modulating Supramolecular Assembly via External Stimuli
A key frontier in supramolecular chemistry is the development of "smart" materials whose properties can be controlled by external stimuli such as light, temperature, or an electric field. rsc.orgmdpi.comnih.govrsc.org Because supramolecular assemblies are held together by weak, reversible non-covalent bonds, they are uniquely suited for such dynamic applications. bohrium.com
The Benzonitrile--1,4-xylene system is an interesting candidate for developing stimuli-responsive materials, particularly those that respond to light. Benzonitrile itself and other aromatic nitriles can participate in photo-induced reactions. arxiv.orgnih.gov
Future research could explore:
Photo-switching: Azobenzene (B91143) is a well-known molecular switch that changes its shape (from trans to cis) when exposed to UV light and reverts with visible light. rsc.orgnih.gov By incorporating an azobenzene unit into either the benzonitrile or a modified xylene partner, it would be possible to use light to control the assembly and disassembly of the supramolecular structure. diva-portal.org Irradiation could disrupt the π-stacking or geometric fit required for the 1:1 complex to form, effectively "switching off" the interaction. acs.orgrsc.org
Controlling Guest Uptake and Release: In a porous material designed for separation, this photo-switching capability could be used to trigger the release of captured guest molecules on demand, providing a means for regenerating the adsorbent material with light.
Dynamic Gels: Supramolecular gels are another class of soft materials where the underlying fiber network is formed through self-assembly. rsc.orgbohrium.com A gelator based on the benzonitrile-xylene architecture could be designed to undergo a gel-to-sol transition upon irradiation with a specific wavelength of light, creating a photo-responsive soft material.
The ability to dynamically control the structure and properties of materials based on the benzonitrile-1,4-xylene motif would represent a significant advance, enabling applications in areas from controlled drug delivery to molecular-scale electronics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
